molecular formula C17H24FN3OS B2898181 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1705719-45-4

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2898181
CAS No.: 1705719-45-4
M. Wt: 337.46
InChI Key: MBGNYDXAQJOYBG-UHFFFAOYSA-N
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Description

“(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . An efficient synthesis process typically starts from simpler compounds and involves several steps, each adding or modifying parts of the molecule . The structures of the final and intermediate products are usually determined by spectral analysis .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are typically complex and require careful control of conditions . The reactions may involve electrophilic aromatic substitution, condensation, and other types of organic reactions .

Scientific Research Applications

Pharmacological Actions and Potential Therapeutic Uses

  • Orexin Receptor Antagonism : A novel orexin 1 and 2 receptor antagonist, identified for its potential in treating insomnia, demonstrates the importance of such compounds in neuropharmacology and sleep medicine. The study on the disposition and metabolism of [14C]SB-649868 highlights extensive metabolism and elimination, emphasizing the role of pharmacokinetics in developing new therapeutics (Renzulli et al., 2011).

  • Antidotal Properties in Toxicology : Compounds like 4-methylpyrazole (fomepizole) serve as antidotes in toxicology, specifically for methanol and ethylene glycol poisoning, showcasing the critical role of enzyme inhibition in mitigating toxic effects. Research into the safety and efficacy of 4-methylpyrazole in humans underlines its potential as a safer alternative to traditional treatments (Jacobsen et al., 1988).

  • Diagnostic and Imaging Applications : The use of fluorinated compounds in positron emission tomography (PET) imaging, such as in the study of fluorodopa (FDOPA) kinetics, exemplifies the application of chemical compounds in enhancing diagnostic imaging techniques and understanding neurotransmitter systems (Ishikawa et al., 1996).

Metabolism and Pharmacokinetics

  • Insights into Metabolism : Studies on the metabolism of compounds like SB-649868 provide valuable information on the biotransformation and elimination pathways of therapeutics, crucial for drug design and safety evaluation (Renzulli et al., 2011).

  • Analytical Techniques in Toxicology : Research on the use of NMR spectroscopy to identify and quantify xenobiotics in poisoning cases illustrates the application of analytical chemistry in clinical toxicology, facilitating rapid and accurate diagnosis and treatment decisions (Imbenotte et al., 2003).

Mechanism of Action

The mechanism of action of such compounds often involves interaction with specific biological targets. For example, some related compounds have been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3OS/c1-19-8-10-21(11-9-19)17(22)20-7-6-16(23-13-12-20)14-4-2-3-5-15(14)18/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGNYDXAQJOYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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